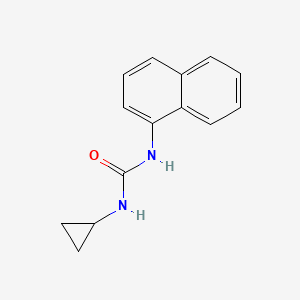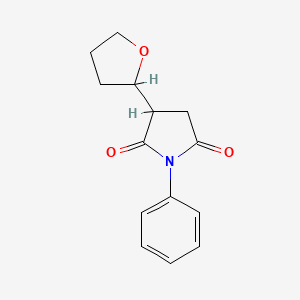![molecular formula C21H15N3O4S2 B4973846 4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4973846.png)
4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide, also known as PFT-α, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent and selective inhibitor of p53 transcriptional activity, which plays a crucial role in regulating cell cycle progression, DNA repair, and apoptosis.
Mecanismo De Acción
4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamideα binds to the DNA-binding domain of p53 and inhibits its transcriptional activity. This prevents the induction of downstream genes involved in apoptosis, DNA repair, and cell cycle regulation. This compoundα also stabilizes the conformation of p53, preventing its degradation by MDM2, a negative regulator of p53.
Biochemical and Physiological Effects:
This compoundα has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. This compoundα has been shown to have minimal toxicity in normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamideα in lab experiments include its potency and selectivity for p53 inhibition, its ability to enhance the efficacy of chemotherapy and radiotherapy, and its minimal toxicity in normal cells and tissues. The limitations of using this compoundα in lab experiments include its relatively high cost and the need for careful dosing to avoid off-target effects.
Direcciones Futuras
For the study of 4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamideα include the development of more potent and selective p53 inhibitors, the identification of biomarkers for patient selection in cancer treatment, and the investigation of the role of p53 in other diseases such as neurodegenerative disorders. Additionally, the use of this compoundα in combination with other targeted therapies may lead to improved cancer treatment outcomes.
Métodos De Síntesis
4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamideα can be synthesized in a multi-step process. The first step involves the reaction between 2-phenyl-1,3-thiazole-4-carboxylic acid and 4-nitrophenylsulfonyl chloride to form 4-nitro-N-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide. This intermediate is then reacted with 4-aminobenzophenone to form the final product, this compound. The purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamideα has been widely used in scientific research to study the role of p53 in various cellular processes. It has been shown to inhibit the transcriptional activity of p53 and prevent the induction of apoptosis in cancer cells. This compoundα has also been used to study the role of p53 in DNA repair and cell cycle regulation. Furthermore, this compoundα has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Propiedades
IUPAC Name |
4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4S2/c25-24(26)18-10-12-19(13-11-18)30(27,28)23-17-8-6-15(7-9-17)20-14-29-21(22-20)16-4-2-1-3-5-16/h1-14,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNCSOWZKKULQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1-naphthyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4973763.png)
![N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4973765.png)

![2-[(4-allyl-5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4973777.png)
![[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol](/img/structure/B4973796.png)
![{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4973798.png)
![3-(4-chlorophenyl)-2-ethyl-5,7-dimethyl-6-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4973819.png)

![isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B4973841.png)
![4'-(2-chlorophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4973853.png)

![3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B4973862.png)

![4-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4973871.png)